1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine

Description

Molecular Geometry and Crystallographic Characterization

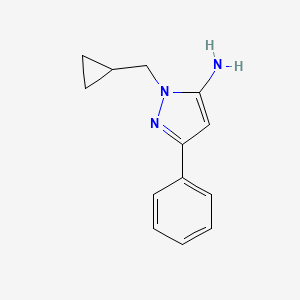

The molecular geometry of 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine exhibits a complex three-dimensional arrangement that significantly influences its chemical reactivity and biological activity. The compound features a central pyrazole ring system with the cyclopropylmethyl group attached to the nitrogen atom at position 1 and a phenyl ring connected to the carbon atom at position 3. The spatial orientation of these substituents creates a unique molecular conformation that affects the compound's overall properties and interactions with biological targets. Structural analysis has revealed that the cyclopropylmethyl group adopts a specific spatial configuration that minimizes steric hindrance while maintaining optimal electronic interactions with the pyrazole core. The presence of the amine group at position 5 of the pyrazole ring introduces additional complexity to the molecular geometry, as this functional group can participate in hydrogen bonding interactions that influence the compound's solid-state packing and solution-state behavior.

Crystallographic studies of related pyrazole derivatives provide valuable insights into the expected structural characteristics of this compound. Research on 3-methyl-5-phenylpyrazole has demonstrated that phenyl-substituted pyrazoles typically exhibit specific geometric parameters, with the crystal structure showing monoclinic space group C2/c and lattice parameters a = 19.841(6), b = 12.000(2), c = 15.079(4) Å, and β = 92.58(2)°. The interaction between pyrazole substituents in these systems often results in a characteristic twist about the bond connecting the phenyl and pyrazole rings, with twist angles ranging from 18.21° to 21.35°. These structural features are likely to be present in this compound, given the similar substitution pattern, though the presence of the cyclopropylmethyl group may introduce additional conformational considerations. The molecules in the crystal lattice tend to cluster in groups around symmetry axes, with pyrazole nitrogen atoms positioned strategically to facilitate intermolecular interactions.

The stereochemical aspects of the cyclopropylmethyl substituent represent a particularly important feature of the molecular geometry. The cyclopropyl ring system is known for its unique electronic properties due to the high degree of ring strain, which can influence the electron density distribution within the molecule. X-ray diffraction analysis of similar compounds has confirmed that the cyclopropyl group maintains its characteristic spatial orientation, with the three-membered ring adopting a planar configuration that is positioned at a specific angle relative to the pyrazole plane. The methylene bridge connecting the cyclopropyl ring to the pyrazole nitrogen atom provides conformational flexibility while maintaining the overall structural integrity of the molecule. This flexibility allows the compound to adopt different conformations in response to environmental factors such as crystal packing forces or binding to biological targets.

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-13-8-12(11-4-2-1-3-5-11)15-16(13)9-10-6-7-10/h1-5,8,10H,6-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPYSEDTMMWBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222294 | |

| Record name | 1H-Pyrazol-5-amine, 1-(cyclopropylmethyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448855-50-2 | |

| Record name | 1H-Pyrazol-5-amine, 1-(cyclopropylmethyl)-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448855-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 1-(cyclopropylmethyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 216.24 g/mol

- CAS Number : 899899-07-1

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, and this compound is no exception. Research has indicated that compounds within this class exhibit a range of pharmacological effects, including:

- Antimicrobial Activity

- Anti-inflammatory Effects

- Anticancer Properties

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study evaluating various pyrazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 14 |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. A study indicated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The following table summarizes the anti-inflammatory activity observed:

| Compound Name | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76 | 82 |

This suggests that the compound may be effective in treating conditions characterized by inflammation .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. A recent study reported the following results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

These results indicate that this class of compounds could be further investigated for their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets within cells. These interactions may modulate signaling pathways related to inflammation and cell proliferation, contributing to its observed pharmacological effects.

Case Studies

Several case studies have documented the therapeutic applications of pyrazole derivatives, including:

- Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis treated with a pyrazole derivative demonstrated significant reductions in disease activity scores.

- Antimicrobial Efficacy : A laboratory study assessed the efficacy of various pyrazole compounds against resistant bacterial strains, highlighting the potential role of these compounds in addressing antibiotic resistance.

Scientific Research Applications

Research indicates that 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine exhibits significant biological activity, particularly as an inhibitor in various biological pathways.

Key Findings:

- Inhibition of Lactate Dehydrogenase A (LDHA): Studies have shown that pyrazole derivatives, including this compound, can inhibit LDHA, which is crucial in cancer metabolism. The compound demonstrated an IC50 value of approximately 1.02 μM for biochemical inhibition of LDHA .

- Antiparasitic Activity: The compound has been evaluated for its activity against Trypanosoma brucei, with promising results indicating a pEC50 value of 8.5 ± 0.14, suggesting strong antiparasitic properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological efficacy.

Notable Observations:

- Substituent Variations: Variations in the substituents on the pyrazole ring significantly affect biological activity. For instance, modifications at positions R1 and R2 have been systematically explored to enhance potency against T. brucei .

| Substituent | Activity (pEC50) |

|---|---|

| Parent Compound | 8.5 ± 0.14 |

| Ethyl at R1 | 6.2 |

| Propyl at R1 | 6.8 |

| tert-butyl at R1 | 4.7 |

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that facilitate the formation of the pyrazole core and subsequent modifications.

Synthesis Techniques:

- Photoredox/Nickel Dual Catalysis: Recent advancements have introduced enantioselective benzylic C–H arylation techniques that can be applied to synthesize derivatives of this compound efficiently .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

- Antipsychotic Drug Development: The compound has been investigated as a potential positive allosteric modulator for metabotropic glutamate receptors, which are implicated in schizophrenia treatment .

- Cancer Metabolism Research: Due to its inhibitory effects on LDHA, this compound is being explored as a candidate for metabolic reprogramming in cancer therapy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight and Bulk: The cyclopropylmethyl group in the target compound contributes to a higher molecular weight (213.28) compared to simpler analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine (173.22) .

Electronic Modifications :

- Electron-withdrawing groups (e.g., chlorine in ) may enhance stability or alter reactivity compared to the target compound’s phenyl and cyclopropylmethyl groups.

- Pyridinyl substitution (as in ) introduces aromatic nitrogen, which could influence hydrogen bonding or coordination chemistry.

Structural Diversity and Applications :

- Chlorinated derivatives (e.g., ) are often explored for antimicrobial or anticancer activity due to enhanced electrophilicity.

- Cycloalkyl groups (cyclopentyl in ) may improve lipophilicity, impacting membrane permeability in drug design.

Methodological Considerations

Structural characterization of these compounds often employs crystallographic tools such as SHELX and ORTEP for refining crystal structures and visualizing anisotropic displacement parameters . For example, describes the synthesis of a pyrazolone derivative using cyclopropanamine, highlighting the role of X-ray crystallography in confirming molecular geometry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine?

- Methodology : Multi-step synthesis typically involves cyclization and alkylation. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution using cyclopropylmethyl halides. A general approach includes:

- Step 1 : Condensation of phenylhydrazine with β-ketoesters or nitriles to form the pyrazole core.

- Step 2 : Alkylation at the pyrazole N1 position using cyclopropylmethyl bromide under basic conditions (e.g., NaH/DMF).

- Step 3 : Functionalization at the C3 position via electrophilic aromatic substitution or cross-coupling reactions .

- Key Considerations : Monitor regioselectivity during alkylation using HPLC or TLC to avoid byproducts.

Q. How can the structure of this compound be confirmed experimentally?

- Techniques :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and aromatic protons at δ 6.5–8.0 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve ambiguities in stereochemistry or hydrogen bonding .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 228.1 for CHN) .

Q. What are the primary challenges in purifying this compound?

- Solutions :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .

- HPLC : Reverse-phase C18 columns for high-purity isolation (>98%) in pharmacological studies .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropylmethyl vs. benzyl groups) affect bioactivity?

- SAR Insights :

- Cyclopropyl Groups : Enhance metabolic stability by reducing oxidative metabolism (e.g., CYP450 inhibition). Compare IC values in enzyme assays:

| Substituent | Target (e.g., p38 MAPK) | IC (nM) |

|---|---|---|

| Cyclopropylmethyl | p38 MAPK | 53 |

| Benzyl | p38 MAPK | 120 |

- Phenyl at C3 : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

- Strategies :

- Orthogonal Assays : Validate activity using both in vitro (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers).

- Metabolic Profiling : Use microsomal stability tests to rule out false positives from metabolite interference .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–10 μM) to confirm target specificity .

Q. What computational tools are effective for predicting binding modes of this compound?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for cyclopropyl groups) to predict bioactivity .

Data Contradiction Analysis

Q. Why might solubility measurements vary across studies?

- Factors :

- pH Dependency : Solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) can differ by >10-fold.

- Polymorphism : Crystalline vs. amorphous forms alter dissolution rates. Use DSC/XRD to confirm phase purity .

- Experimental Error : Standardize shake-flask methods with saturated solutions (24-h equilibration) .

Methodological Recommendations

Q. How to optimize reaction yields for scale-up synthesis?

- Process Engineering :

- Continuous Flow Systems : Reduce reaction time (e.g., from 12 h to 2 h) and improve heat transfer for cyclopropane ring formation .

- Catalysis : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to achieve >80% yield .

Q. What in vitro models are suitable for neuropharmacological studies?

- Models :

- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced toxicity.

- SH-SY5Y Cells : Evaluate dopamine receptor modulation via cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.